REACTION_CXSMILES
|
COS([O:6][CH3:7])(=O)=O.[C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1O)([CH3:11])([CH3:10])[CH3:9].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:6][CH3:7])([CH3:11])([CH3:10])[CH3:9] |f:2.3,4.5|
|
Name
|
|
Quantity
|
56.7 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After 16 h of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled at 110-112° C./10 Torr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |